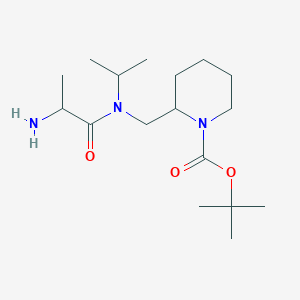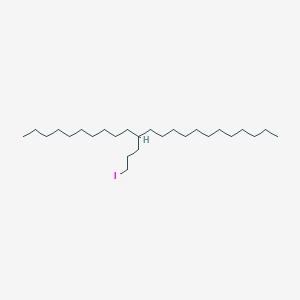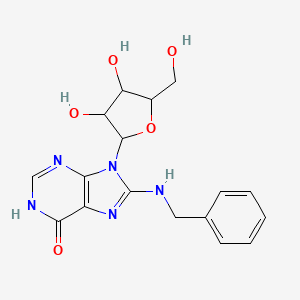
Carbon monoxide;4-hydroxypent-3-en-2-one;iridium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Carbon monoxide;4-hydroxypent-3-en-2-one;iridium” is a coordination complex that involves carbon monoxide, 4-hydroxypent-3-en-2-one, and iridium
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Carbon monoxide;4-hydroxypent-3-en-2-one;iridium” typically involves the coordination of iridium with carbon monoxide and 4-hydroxypent-3-en-2-one. The reaction conditions often include:
Solvent: Organic solvents such as dichloromethane or toluene.
Temperature: Reactions are generally carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, additional catalysts may be used to facilitate the coordination process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
“Carbon monoxide;4-hydroxypent-3-en-2-one;iridium” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of iridium.
Reduction: Reduction reactions can also occur, often involving the reduction of iridium to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the 4-hydroxypent-3-en-2-one or carbon monoxide ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Hydrogen gas, sodium borohydride, or other hydrides.
Substitution Reagents: Various ligands such as phosphines, amines, or other organic molecules.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to iridium oxides, while substitution reactions can yield a variety of iridium complexes with different ligands.
科学的研究の応用
“Carbon monoxide;4-hydroxypent-3-en-2-one;iridium” has several scientific research applications:
Catalysis: The compound can act as a catalyst in various chemical reactions, including hydrogenation, hydroformylation, and carbonylation reactions.
Materials Science: It is used in the development of advanced materials with unique properties, such as conductive polymers and nanomaterials.
Biomedical Research: The compound’s potential as a therapeutic agent is being explored, particularly in the context of cancer treatment and imaging.
Environmental Chemistry: It is studied for its role in environmental remediation processes, such as the catalytic conversion of pollutants.
作用機序
The mechanism by which “Carbon monoxide;4-hydroxypent-3-en-2-one;iridium” exerts its effects involves the coordination of iridium with the ligands, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the iridium center can facilitate the activation of small molecules, while in biomedical applications, the compound may interact with cellular components to exert therapeutic effects.
類似化合物との比較
Similar Compounds
- Carbon monoxide;4-hydroxypent-3-en-2-one;rhodium
- Carbon monoxide;4-hydroxypent-3-en-2-one;palladium
- Carbon monoxide;4-hydroxypent-3-en-2-one;platinum
Uniqueness
“Carbon monoxide;4-hydroxypent-3-en-2-one;iridium” is unique due to the specific properties imparted by the iridium center. Iridium complexes are known for their high stability and reactivity, which can be advantageous in various applications compared to similar compounds with rhodium, palladium, or platinum.
特性
分子式 |
C7H8IrO4 |
|---|---|
分子量 |
348.35 g/mol |
IUPAC名 |
carbon monoxide;4-hydroxypent-3-en-2-one;iridium |
InChI |
InChI=1S/C5H8O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;; |
InChIキー |
NMFBREHTKYXYKM-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(23R)-2,4,8,23-tetramethyl-11-oxa-6-azahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-1,17-dien-20-ol](/img/structure/B14792285.png)
![1'-(1-Benzothien-2-ylcarbonyl)-3h-spiro[2-benzofuran-1,4'-piperidine]](/img/structure/B14792289.png)


![[4-[2-[[2-(Methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid](/img/structure/B14792306.png)








